![molecular formula C14H9Cl3OS B188813 Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]- CAS No. 112446-18-1](/img/structure/B188813.png)
Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-' is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is synthesized using a specific method and has been found to have a unique mechanism of action, which has led to its use in many biochemical and physiological experiments.
Wirkmechanismus
The mechanism of action of Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-' is not fully understood. However, it is believed that this compound interacts with specific receptors in the body, which leads to the activation of various signaling pathways. This activation can result in changes in gene expression, protein synthesis, and other cellular processes.
Biochemische Und Physiologische Effekte
Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-' has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes, which can lead to changes in cellular metabolism. Additionally, it has been found to have anti-inflammatory properties, which makes it useful in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-' in lab experiments is its unique mechanism of action. This makes it useful in studying various biological processes. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. It has been found to be toxic to certain cell types, which can limit its use in certain experiments. Additionally, the effects of this compound on human health are not fully understood, which can limit its use in clinical research.
Zukünftige Richtungen
There are many future directions for research on Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-' and its potential applications. One potential direction is to further study its mechanism of action and its effects on various biological processes. Additionally, there is a need to explore the potential therapeutic uses of this compound in the treatment of various diseases.
Conclusion:
Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-' is a chemical compound that has been widely studied for its potential use in various scientific research applications. Its unique mechanism of action and its effects on various biological processes make it useful in studying the effects of different compounds on various cellular processes. While there are limitations to its use in lab experiments, there are many future directions for research on this compound and its potential therapeutic uses.
Synthesemethoden
The synthesis of Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-' is done using a multi-step process. The first step involves the reaction of 3,4-dichlorothiophenol with 5-chloro-2-nitroaniline in the presence of a catalyst. This reaction results in the formation of 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-2-nitroethene. The second step involves the reduction of the nitro group to an amine group using a reducing agent. The final step involves the reaction of the amine group with acetyl chloride to form Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-'.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-' has been used in various scientific research applications. One of the most common applications is in the study of the biochemical and physiological effects of this compound. It has been found to have a unique mechanism of action, which makes it useful in studying the effects of different compounds on various biological processes.
Eigenschaften
CAS-Nummer |
112446-18-1 |
|---|---|
Produktname |
Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]- |
Molekularformel |
C14H9Cl3OS |
Molekulargewicht |
331.6 g/mol |
IUPAC-Name |
1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethanone |
InChI |
InChI=1S/C14H9Cl3OS/c1-8(18)11-6-9(15)2-5-14(11)19-10-3-4-12(16)13(17)7-10/h2-7H,1H3 |
InChI-Schlüssel |
MTJYPOAPCYLPOC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)SC2=CC(=C(C=C2)Cl)Cl |
Kanonische SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)SC2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



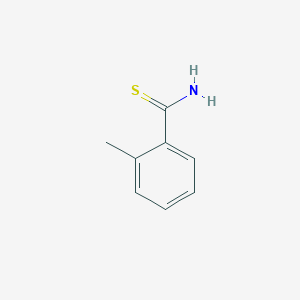
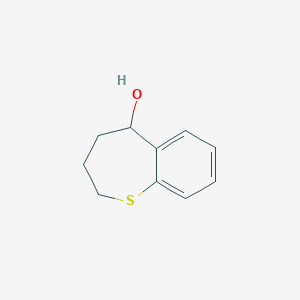
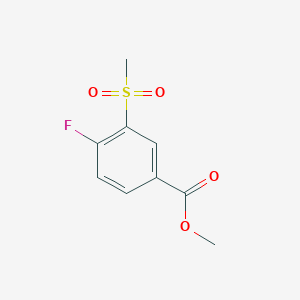
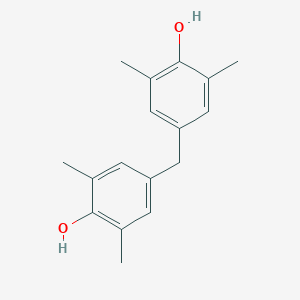
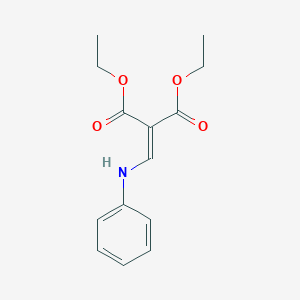
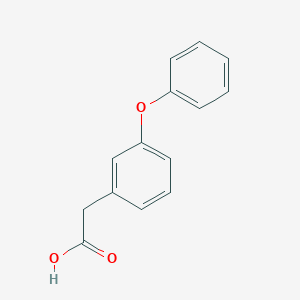
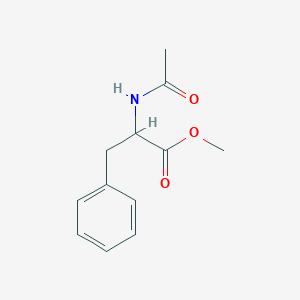
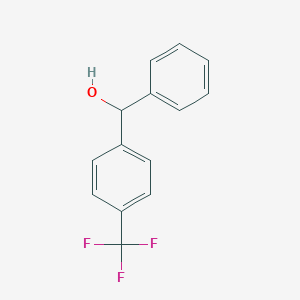
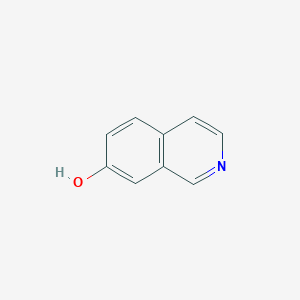
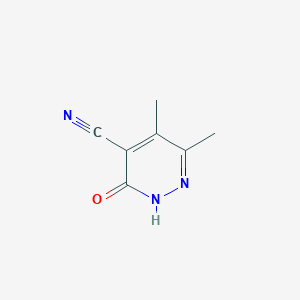
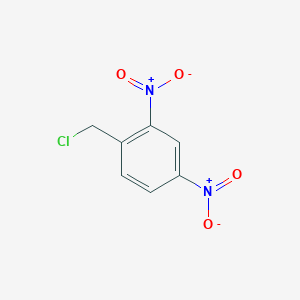
![Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone](/img/structure/B188746.png)
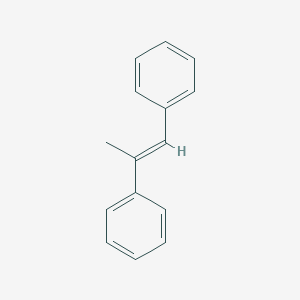
![6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B188752.png)